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Naphthalene diisocyanate

Polyurethane elastomer Thermal aging Tensile strength retention

NDI's elevated melting point (130°C) and limited prepolymer shelf-life challenge labs accustomed to MDI/TDI, risking gelation and inconsistent elastomer cure. • Retains 91.8% tensile strength after 24h at 120°C - enables seals/ gaskets for sustained thermal load. • 700,000-cycle flex fatigue life at 100% strain - proven for automotive suspension auxiliaries. • Hard-segment Tm >300°C vs. ~230°C for MDI - sustains load-bearing in high-temperature rollers and downhole tools. Sourced as ≥98% (GC) crystalline solid; global hazmat-compliant shipping under UN2206 Class 6.1.

Molecular Formula C12H6O2N2
C10H6(NCO)2
C12H6N2O2
Molecular Weight 210.19 g/mol
CAS No. 25551-28-4
Cat. No. B1622835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene diisocyanate
CAS25551-28-4
Molecular FormulaC12H6O2N2
C10H6(NCO)2
C12H6N2O2
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2N=C=O)N=C=O
InChIInChI=1S/C12H6N2O2/c15-7-13-11-6-5-9-3-1-2-4-10(9)12(11)14-8-16/h1-6H
InChIKeyZXHZWRZAWJVPIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NDI for High-Performance Elastomers: Procurement Overview


Naphthalene diisocyanate (NDI), predominantly utilized as the 1,5-isomer (CAS 3173-72-6) under the generic CAS 25551-28-4, is a high-melting (130°C) aromatic diisocyanate featuring a rigid fused naphthalene ring structure [1]. This molecular architecture confers NDI-based polyurethane elastomers with exceptional mechanical properties, thermal stability, and dynamic performance characteristics that substantially exceed those achievable with conventional diisocyanates [2]. Commercially, NDI serves as the critical hard-segment building block in premium cast polyurethane systems such as Covestro's Vulkollan® (produced from Desmodur® 15, an NDI-based prepolymer), which defines the benchmark for extreme-duty elastomer applications .

Why NDI Is Irreplaceable vs. TDI/MDI


NDI is not a direct substitute for commodity diisocyanates such as TDI or MDI. The rigid, planar naphthalene ring in NDI promotes superior hard-segment crystallinity and microphase separation, leading to a significantly higher hard-segment melting point (>300°C) compared to MDI-based systems (~230°C) [1]. This fundamental structural difference translates into quantifiably superior retention of mechanical properties at elevated temperatures, markedly higher storage modulus, and substantially lower hysteresis loss under dynamic cyclic loading [2]. While NDI's elevated melting point and the limited ambient-temperature storage stability of its prepolymers necessitate specialized, high-temperature processing protocols (typically casting at >90–100°C) and careful handling [3], these exacting processing requirements are inseparable from the unique performance profile that defines NDI-based elastomers for extreme-duty applications.

NDI vs. TDI, MDI, PPDI, TODI: Performance Comparison


Thermal Aging Resistance: NDI vs. TDI

In a direct head-to-head comparison, polyurethane elastomers (PUE) synthesized from 1,5-NDI demonstrate dramatically superior retention of mechanical properties after thermal aging compared to those derived from 2,4-TDI. After aging at 120°C for 24 hours, the NDI-based elastomer retained 91.8% of its original tensile strength and 88.3% of its original tear strength, whereas the TDI-based elastomer exhibited substantially lower mechanical property retention [1]. This quantitative difference directly correlates with the enhanced thermomechanical stability conferred by NDI's rigid naphthalene hard segments.

Polyurethane elastomer Thermal aging Tensile strength retention Tear strength retention

Dynamic Mechanical Analysis: NDI vs. PPDI/TDI

Dynamic mechanical analysis (DMA) provides quantitative evidence that NDI-based polyurethane elastomers exhibit both higher elastic stiffness and lower viscous energy dissipation compared to PPDI-based and TDI-based counterparts. Specifically, the storage modulus (E') of NDI-type PUE is higher than that of PPDI-type and TDI-type PUE across the tested temperature range, while the corresponding loss factor (tan δ) is lower [1]. These findings indicate that NDI confers superior load-bearing capacity and reduced heat buildup under dynamic cyclic loading conditions.

Dynamic mechanical analysis Storage modulus Loss factor Energy dissipation

Compression Cold Resistance: NDI vs. MDI, TODI

A systematic study of cast polyurethane elastomers with equivalent hardness (Shore A 94–96) quantifies the influence of diisocyanate structure on compression cold resistance and rebound resilience. NDI-based elastomers achieve a compression cold resistance coefficient of 0.62 and a rebound resilience of 68%, performance metrics that are essentially equivalent to PPDI-based systems (coefficient 0.63, rebound 65%) and significantly superior to both TODI-based (coefficient 0.58, rebound 61%) and MDI-based (coefficient 0.43, rebound 55%) elastomers [1]. The structural regularity ranking (PPDI ≈ NDI > TODI > MDI) directly correlates with these performance metrics, confirming that the rigid, symmetrical naphthalene structure of NDI promotes the highly ordered hard-segment packing essential for low-temperature elasticity and high energy return [2].

Compression cold resistance Resilience Hard segment regularity Low-temperature performance

Hard-Segment Melting Temperature: NDI vs. MDI

The rigid, planar naphthalene structure of NDI fundamentally distinguishes it from diphenylmethane diisocyanate (MDI) at the molecular level, with direct implications for thermal performance. NDI differs from MDI with regard to its rigid structure and high melting point (130°C for the monomer), resulting in significantly higher melting points of the corresponding NDI/glycol hard segments (typically >300°C) compared to MDI/glycol hard segments (~230°C) [1]. X-ray diffraction studies confirm that the hydrogen bonds in NDI hard domains are probably shorter than those formed by MDI, and the stacking of naphthalene rings is unencumbered by the bridging methylene group present in MDI, which collectively account for the higher hard-domain melting temperature [2].

Hard segment Melting point Microphase separation Thermal stability

Flexural Fatigue Resistance

Under extreme dynamic loading conditions, NDI-based casting polyurethane exhibits exceptional fatigue resistance that directly supports its use in high-cycle applications. A 2024 study synthesized an NDI-based casting polyurethane capable of withstanding up to 700,000 cycles of flexural fatigue under a strain amplitude of 100% and a frequency of 10 Hz [1]. This performance reflects the intrinsic durability of the NDI hard-segment microstructure, which maintains crystallinity and hydrogen-bonding integrity over extended cyclic deformation [2]. While this study does not include a direct head-to-head comparator, the absolute cycle-life value (700,000 cycles at 100% strain) establishes a quantitative performance benchmark that far exceeds the expected service life of typical MDI- or TDI-based elastomers under comparable dynamic strain conditions.

Flexural fatigue Cyclic loading Fatigue resistance Casting polyurethane

Vapor Pressure and Inhalation Safety: NDI vs. TDI

From a procurement and occupational safety perspective, the physical properties of NDI confer a distinct handling advantage over more volatile aromatic diisocyanates. NDI is a solid at room temperature with a melting point of 130°C and has a lower vapor pressure than tolylene diisocyanate (TDI), and is therefore less toxic in use with regard to inhalation exposure [1]. NDI does, however, retain sensitizing properties characteristic of isocyanates, and appropriate engineering controls and personal protective equipment remain essential. The lower volatility reduces, but does not eliminate, the risk of airborne isocyanate exposure during heated processing operations.

Vapor pressure Occupational safety Toxicity Isocyanate handling

NDI Elastomer Application Scenarios


High-Temperature Dynamic Seals and Gaskets

In applications where elastomeric seals and gaskets are exposed to sustained elevated temperatures (e.g., 120°C) while under dynamic or static compression, NDI-based polyurethanes provide the requisite thermal aging resistance. As quantified in Section 3, NDI-based elastomers retain 91.8% of tensile strength and 88.3% of tear strength after 24 hours at 120°C [1]. This performance directly supports use in automotive engine compartment seals, hydraulic system components, and industrial equipment where TDI-based alternatives would experience unacceptable mechanical property degradation, leading to premature seal failure and leakage. The combination of high storage modulus and low loss factor also minimizes creep and compression set under sustained thermal-mechanical loading.

Automotive Suspension Springs & Vibration Dampers

NDI-based microcellular polyurethane elastomers are the material of choice for auxiliary spring elements in automotive suspension systems due to their exceptional flex fatigue resistance and low hysteresis. As noted in industry literature, NDI has proved to be the most suitable raw material for this very demanding application [2]. The demonstrated 700,000-cycle fatigue life at 100% strain (Section 3, Evidence Item 5) and the 44% superior compression cold resistance coefficient versus MDI (Section 3, Evidence Item 3) provide the quantitative foundation for this selection. The low loss factor of NDI-based elastomers (Section 3, Evidence Item 2) minimizes heat buildup during continuous cyclic compression, preventing thermal softening and maintaining damping performance over extended service intervals. This application scenario also includes industrial vibration isolation mounts, railcar suspension components, and heavy-equipment bump stops where cyclic fatigue resistance is paramount.

High-Load Industrial Rollers and Wheels

Industrial rollers, press wheels, and load-bearing casters that operate under high compressive loads and elevated service temperatures benefit fundamentally from NDI's elevated hard-segment melting point (>300°C vs. ~230°C for MDI). The high storage modulus (Section 3, Evidence Item 2) provides the stiffness required to resist deformation under heavy static loads, while the superior rebound resilience (68% vs. 55% for MDI; Section 3, Evidence Item 3) reduces rolling resistance and energy consumption. In continuous-duty applications such as steel mill rollers, paper processing equipment, and high-speed printing press rollers, the lower loss factor reduces internal heat generation that would otherwise soften MDI-based materials and accelerate wear. The exceptional abrasion resistance inherent to NDI systems further extends service life in these high-wear environments.

Oil & Gas Downhole Components & Hydraulic Seals

For oilfield and downhole applications where elastomeric components encounter high-temperature fluids and gases under pressure, the thermal stability of NDI-based polyurethanes provides a critical performance margin. The 91.8% tensile strength retention at 120°C/24h (Section 3, Evidence Item 1) and the elevated hard-segment melting point (Section 3, Evidence Item 4) enable NDI elastomers to maintain seal integrity in environments where MDI- or TDI-based seals would experience thermal softening, increased compression set, and eventual extrusion failure. Additionally, the lower vapor pressure of NDI monomer (Section 3, Evidence Item 6) reduces airborne exposure risks during mixing and casting operations in manufacturing facilities, supporting occupational safety compliance. Typical components include downhole packer elements, valve seals, and hydraulic fracturing equipment seals where combined thermal and mechanical demands exceed the capability envelope of conventional diisocyanate-based polyurethanes.

Technical Documentation Hub

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